Nordosulepin Hydrochloride
Overview
Description
Preparation Methods
The synthesis of Nordosulepin Hydrochloride involves the demethylation of Dosulepin. This process typically requires specific reaction conditions, including the use of reagents such as orthophosphoric acid and methanol . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Nordosulepin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Scientific Research Applications
Nordosulepin Hydrochloride is valuable in scientific research, particularly in the fields of neurobiology and pharmacology. It is used as a reference standard in pharmaceutical toxicology to study the metabolism and pharmacokinetics of Dosulepin . Additionally, it has applications in the calibration and control of analytical methods for drug measurement .
Mechanism of Action
Nordosulepin Hydrochloride exerts its effects by inhibiting the reuptake of biogenic amines, such as norepinephrine and serotonin, at the synaptic cleft. This inhibition increases the levels of these neurotransmitters, enhancing their availability and activity in the brain . The compound binds to the norepinephrine transporter and serotonin transporter, blocking their reuptake functions .
Comparison with Similar Compounds
Nordosulepin Hydrochloride is structurally similar to other tricyclic antidepressants, such as Amitriptyline and Imipramine. it is unique due to its specific dibenzothiepine ring system . Similar compounds include:
Amitriptyline: Another tricyclic antidepressant with a different ring structure.
Imipramine: A tricyclic antidepressant with a dibenzazepine ring system.
Doxepin: A tricyclic antidepressant with a dibenzoxepin ring system.
This compound’s distinct structure and pharmacological properties make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQQNDSPQDCEEJ-QFHYWFJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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